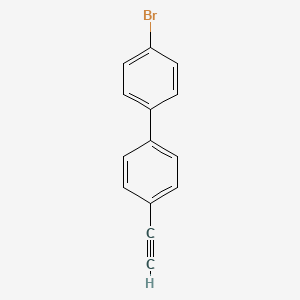

4-Bromo-4'-ethynylbiphenyl

描述

Overview of Biphenyl-Based Scaffolds in Modern Chemistry

The biphenyl (B1667301) scaffold, consisting of two connected phenyl rings, is a privileged structure in modern chemistry, particularly in medicinal chemistry and materials science. doaj.orgacs.org This structural motif is found in numerous natural products and synthetic compounds with a wide array of biological activities. doaj.org The inherent rigidity and defined spatial orientation of the two aromatic rings make the biphenyl unit an excellent scaffold for designing molecules that can precisely interact with biological targets.

In drug discovery, biphenyl-based structures are integral to the development of agents for treating conditions such as cancer, hypertension, and central nervous system disorders. doaj.org For instance, they serve as the foundational framework for certain N-methyl-D-aspartate (NMDA) receptor antagonists, which are investigated for neurological and psychiatric conditions. nih.govrsc.org The biphenyl core allows for the spatial projection of various functional groups in a well-defined manner, which is crucial for optimizing interactions with receptor binding sites. nih.gov Furthermore, the biphenyl scaffold is a key component in the design of small-molecule inhibitors that can disrupt protein-protein interactions, a significant target in modern cancer immunotherapy. acs.org The ability to modify the substitution pattern on both phenyl rings provides a powerful tool for fine-tuning the pharmacological properties of a lead compound.

Significance of Ethynyl (B1212043) and Bromo Functionalities for Molecular Engineering

The utility of 4-Bromo-4'-ethynylbiphenyl is profoundly enhanced by its two distinct functional groups, which serve as handles for molecular engineering.

The bromo group is a versatile precursor for a variety of cross-coupling reactions. Aryl bromides are common substrates in palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings. rsc.org The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds. nrochemistry.com Specifically, the reactivity of aryl bromides allows for selective coupling, often under conditions that leave other functional groups, like the terminal alkyne, intact. wikipedia.org This makes the bromo functionality an essential tool for the sequential construction of complex organic molecules, where different fragments are added in a controlled order. google.comgoogle.com

The ethynyl group (a carbon-carbon triple bond) is significant for several reasons. Its linear, rigid geometry is highly desirable for constructing well-defined molecular rods and wires used in materials science, particularly for organic electronics and liquid crystals. nih.gov The terminal alkyne is a key participant in the Sonogashira cross-coupling reaction, allowing it to be linked to other aryl or vinyl halides. nrochemistry.comwikipedia.org This reaction is fundamental to the synthesis of conjugated systems and has been widely applied in the preparation of complex molecules under mild conditions. wikipedia.orgthieme-connect.com Beyond its role as a structural linker, the ethynyl group can also participate in unique noncovalent interactions, such as hydrogen bonding (C–H···O/N) and can act as a bioisostere for halogen atoms in medicinal chemistry, sometimes offering improved binding affinity or metabolic stability. acs.org Studies in crystal engineering have also shown a "supramolecular equivalence" between ethynyl and bromo groups, as they can play similar roles in directing the packing of molecules in the solid state due to comparable polarizations. ias.ac.inrsc.org

Detailed Research Findings

The properties and reactivity of this compound make it a valuable reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 109797-76-4 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₉Br | bldpharm.com |

| Molecular Weight | 257.13 g/mol | bldpharm.comsigmaaldrich.com |

| IUPAC Name | 4-bromo-4'-ethynyl-1,1'-biphenyl | sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Table 2: Reactivity and Applications of Functional Groups

| Functional Group | Key Reaction | Description | Significance | Reference |

|---|---|---|---|---|

| Bromo (-Br) | Sonogashira Coupling | The aryl bromide acts as an electrophile, coupling with a terminal alkyne in the presence of palladium and copper catalysts. | Allows for the extension of the biphenyl structure by forming a new C-C bond. Reactivity is generally lower than aryl iodides, allowing for selective reactions. | nrochemistry.comwikipedia.org |

| Bromo (-Br) | Suzuki Coupling | Reacts with an organoboron compound in the presence of a palladium catalyst. | A powerful method for creating a new carbon-carbon bond, attaching another aryl or alkyl group. | rsc.org |

| Ethynyl (-C≡CH) | Sonogashira Coupling | The terminal alkyne acts as the nucleophilic component after deprotonation. | Enables the linking of the biphenyl unit to other aryl or vinyl halides, crucial for synthesizing conjugated polymers and complex molecules. | wikipedia.orgrsc.org |

| Ethynyl (-C≡CH) | "Click" Chemistry (e.g., Azide-Alkyne Cycloaddition) | The alkyne reacts with an azide (B81097) to form a triazole ring. | Provides a highly efficient and specific method for linking molecular fragments. |

| Ethynyl (-C≡CH) | Supramolecular Interactions | Acts as a hydrogen bond donor (C-H···X) and can interact with π-systems. | Influences crystal packing and molecular recognition, showing equivalence to halogen atoms in some contexts. | nih.govacs.orgscispace.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFPKZRALWAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural verification of 4-Bromo-4'-ethynylbiphenyl, offering detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental data for identifying the chemical environment of each nucleus. In this compound, the aromatic region of the ¹H NMR spectrum is expected to show two distinct AA'BB' systems, characteristic of para-substituted benzene (B151609) rings. The ethynyl (B1212043) proton typically appears as a sharp singlet in a distinct upfield region. The ¹³C NMR spectrum complements this by showing signals for the two unique alkyne carbons and the distinct aromatic carbons, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity.

While specific experimental data for this compound is not detailed in the available literature, the assignment of these signals is unequivocally confirmed using two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum would show correlations between adjacent protons within each of the phenyl rings, while an HSQC spectrum would link each proton signal to its directly attached carbon, allowing for unambiguous assignment of the molecular skeleton.

Table 1: Predicted NMR Chemical Shifts and Assignments for this compound Note: These are estimated values based on standard substituent effects. Experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethynyl C-H | ~3.1 | - |

| C ≡CH | - | ~83 |

| C≡ CH | - | ~78 |

| C1' (C-Br) | - | ~122 |

| C2'/C6' (ortho to Br) | ~7.5-7.6 | ~132 |

| C3'/C5' (meta to Br) | ~7.4-7.5 | ~128 |

| C4' (C-C) | - | ~140 |

| C1 (C-C≡) | - | ~121 |

| C2/C6 (ortho to C≡CH) | ~7.5-7.6 | ~127 |

| C3/C5 (meta to C≡CH) | ~7.4-7.5 | ~133 |

| C4 (C-C) | - | ~141 |

The chemical shifts of the aromatic protons and carbons are sensitive indicators of the electronic effects of the bromo and ethynyl substituents. The bromine atom acts as an electron-withdrawing group through induction, which deshields the nearby ortho and meta protons, shifting their signals downfield. Conversely, the ethynyl group is also weakly electron-withdrawing, influencing the electron density of its attached phenyl ring. The precise chemical shifts observed in the ¹H and ¹³C spectra allow for a detailed mapping of the electron density distribution across the conjugated biphenyl (B1667301) system.

Variable-temperature (VT) NMR studies are powerful tools for investigating the conformational dynamics of molecules like this compound. osti.govnih.gov The primary dynamic process of interest is the rotation around the single bond connecting the two phenyl rings. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the ortho and meta protons of each ring.

As the temperature is lowered, the rate of this rotation decreases. If the temperature is lowered sufficiently to the point of "coalescence," the separate signals for the chemically non-equivalent environments on either side of the rotating bond may be resolved. nih.gov By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation can be calculated. This provides valuable thermodynamic data on the molecule's conformational stability and flexibility. osti.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the specific functional groups present in this compound by probing their characteristic vibrational frequencies. rasayanjournal.co.insemanticscholar.org

Key vibrational modes for this molecule include:

C-H Stretch (Alkyne): A sharp and characteristic band is expected around 3300 cm⁻¹ for the terminal alkyne C-H bond.

C≡C Stretch (Alkyne): A weaker absorption is anticipated in the region of 2100-2200 cm⁻¹ corresponding to the carbon-carbon triple bond stretch.

C=C Stretch (Aromatic): Multiple bands between 1450 and 1600 cm⁻¹ arise from the stretching vibrations of the carbon-carbon bonds within the two phenyl rings.

C-Br Stretch: A strong absorption in the fingerprint region, typically below 1000 cm⁻¹, corresponds to the C-Br stretching mode. nih.govnist.gov

The presence and position of these bands in the IR and Raman spectra provide definitive evidence for the molecular structure and the successful incorporation of both the bromo and ethynyl functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretching | Terminal Alkyne (≡C-H) | ~3300 |

| C≡C Stretching | Internal Alkyne (-C≡C-) | ~2100 - 2200 |

| C=C Stretching | Aromatic Ring | ~1450 - 1600 |

| C-H Bending (out-of-plane) | Aromatic Ring | ~700 - 900 |

| C-Br Stretching | Bromo-Aromatic | < 1000 |

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. sharif.edu The extended π-conjugated system of this compound, which encompasses both phenyl rings and the ethynyl linker, acts as a chromophore. This system gives rise to strong absorption bands in the ultraviolet region, typically corresponding to π → π* electronic transitions. ripublication.com The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. The addition of the ethynyl group is expected to cause a bathochromic (red) shift compared to the parent 4-bromobiphenyl (B57062) molecule, indicating a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For similar substituted biphenyl compounds, these absorptions are typically observed in the 250-300 nm range. researchgate.netnih.gov

Emission Spectroscopy and Photophysical Property Determination

Emission spectroscopy provides information on how the molecule releases energy after being electronically excited by the absorption of light. nih.gov Molecules with extended π-systems, such as this compound, often exhibit fluorescence, which is the emission of light from an excited singlet state.

However, the photophysical properties of this compound are significantly influenced by the presence of the bromine atom. mdpi.com Due to the "heavy-atom effect," the bromine atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – a non-radiative transition from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁). nih.gov This ISC process competes with fluorescence, which can lead to a lower fluorescence quantum yield. The population of the triplet state makes phosphorescence (emission from T₁) a possible, albeit often weaker, deactivation pathway. The determination of photophysical properties such as fluorescence/phosphorescence emission wavelengths, quantum yields, and excited-state lifetimes provides a comprehensive understanding of the molecule's behavior upon photoexcitation. nih.govpolyu.edu.hk

Table 3: Potential Photophysical Processes in this compound

| Process | Transition | Description | Influence of Bromine Atom |

| Absorption | S₀ → Sₙ | Excitation of an electron to a higher energy singlet state by a photon. | Minor influence on the energy of π-π* transitions. |

| Fluorescence | S₁ → S₀ | Radiative decay from the lowest excited singlet state to the ground state. | Fluorescence may be quenched or reduced in intensity. |

| Intersystem Crossing | S₁ → T₁ | Non-radiative transition from the singlet excited state to the triplet state. | Rate is significantly enhanced due to the heavy-atom effect. |

| Phosphorescence | T₁ → S₀ | Radiative decay from the lowest excited triplet state to the ground state. | Becomes a more probable de-excitation pathway. |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering crucial insights into the compound's solid-state conformation and packing.

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While structural information for analogous compounds containing bromo- and ethynyl-phenyl moieties exists, the precise crystal structure of this compound has not been publicly reported.

For related compounds, X-ray crystallography has been instrumental in understanding their molecular geometry and supramolecular assembly. For instance, studies on other brominated biphenyl derivatives have revealed how the bromine atom influences crystal packing through halogen bonding and other non-covalent interactions. Similarly, analyses of ethynyl-containing aromatic compounds have provided insights into the role of π-π stacking and C-H···π interactions in their solid-state architecture.

Although specific crystallographic data for this compound is not available, a hypothetical analysis would likely focus on the following aspects:

Molecular Conformation: Determining the dihedral angle between the two phenyl rings, which would indicate the degree of planarity or twist in the molecule.

Crystal Packing Motif: Describing how the molecules are arranged in the unit cell, for example, in herringbone, lamellar, or other packing arrangements.

Without experimental data, a detailed structural analysis and the generation of a data table are not possible. Further research involving the synthesis of suitable single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its definitive solid-state structure.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. By focusing on the electron density, DFT methods can provide detailed information about the energetic and electronic properties of 4-Bromo-4'-ethynylbiphenyl.

The two phenyl rings in this compound are not static; they can rotate relative to one another around the central carbon-carbon single bond. This rotation is not entirely free, as it is hindered by a certain energy barrier. Computational studies can precisely calculate the energy landscape of this rotation. The minimum energy conformations, which represent the most stable arrangements of the molecule, can be identified, along with the transition states that connect them. The energy difference between the most stable (gauche) and the least stable (anti) conformations determines the rotational barrier. For substituted biphenyls, this barrier is influenced by the nature and position of the substituents. In the case of this compound, the bromine and ethynyl (B1212043) groups will have a specific impact on the preferred dihedral angle between the phenyl rings and the energy required to twist the molecule from its equilibrium conformation.

The ethynyl group (–C≡CH) is a key feature of this molecule, and its acetylenic triple bond possesses a unique electronic character. DFT calculations can reveal the polarization of this triple bond, which arises from the differing electronegativities of the carbon and hydrogen atoms, as well as the influence of the biphenyl (B1667301) system. The electron-withdrawing or electron-donating nature of the bromo and ethynyl substituents can be quantified, and their effects on the electron distribution across the entire molecule can be mapped. This analysis helps in understanding how these functional groups modulate the electronic properties of the biphenyl core.

The interconnected system of p-orbitals in the biphenyl rings and the ethynyl group allows for the delocalization of π-electrons. This π-conjugation is a critical factor in determining the electronic and optical properties of the molecule. DFT studies can visualize the molecular orbitals involved in this conjugation and quantify the extent of electron delocalization. The analysis of these π-conjugation pathways provides insight into how electronic effects are transmitted across the molecular framework, from the bromo-substituted ring to the ethynyl-substituted ring.

Molecular Mechanics and Quantum Chemical Calculations for Geometrical Optimization

To accurately predict the properties of this compound, it is first necessary to determine its most stable three-dimensional structure. This is achieved through a process called geometrical optimization. Molecular mechanics, a method based on classical physics, can be used for an initial, rapid optimization of the molecular geometry. Following this, more accurate quantum chemical calculations, such as those based on Hartree-Fock theory or DFT, are employed to refine the structure. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's ground-state geometry.

Excited State Properties and Electronic Transition Calculations

Theoretical and computational chemistry plays a pivotal role in elucidating the excited state properties and electronic transitions of molecules like this compound. These investigations provide a molecular-level understanding of the photophysical and photochemical behavior, which is crucial for the design and development of novel materials for optoelectronic applications. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the electronic structure and excited states of conjugated organic molecules.

Computational studies on substituted biphenyls and similar aromatic systems offer a framework for understanding the electronic behavior of this compound. For instance, theoretical analyses of biphenyl and its derivatives have explored the influence of substituents and the torsional angle between the phenyl rings on the electronic transitions. mcmaster.carsc.orgrsc.org The introduction of an ethynyl group is known to extend the π-conjugation, which typically leads to a red-shift in the absorption and emission spectra. nih.gov The bromine atom, being a heavy atom, can influence the excited state dynamics through spin-orbit coupling, potentially promoting intersystem crossing from singlet to triplet states. nih.gov

Quantum chemical calculations can determine various properties of the excited states, including their energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*). rsc.org These calculations help in the interpretation of experimental spectroscopic data. For a molecule like this compound, theoretical investigations would likely focus on the lowest singlet (S₁) and triplet (T₁) excited states.

The geometry of the molecule in the excited state can also be optimized computationally. It has been shown for related molecules like biphenyl that the torsional angle between the rings can change significantly upon photoexcitation. roaldhoffmann.comcolostate.edu For instance, while the ground state of biphenyl is twisted, some of its excited states are predicted to be planar. roaldhoffmann.com Similar conformational changes could be anticipated for this compound, which would have a significant impact on its photophysical properties.

Detailed computational findings for molecules with similar structural motifs, such as bis(phenylethynyl)benzene, have revealed complex excited state dynamics, including structural reorganization from non-planar to planar conformations upon excitation. nih.gov Such studies provide a basis for predicting the behavior of this compound.

The following table presents a hypothetical but representative set of calculated data for the lowest singlet and triplet excited states of this compound, based on the types of results typically obtained from TD-DFT calculations on similar aromatic compounds.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₁ | 3.85 | 322 | 0.85 | HOMO -> LUMO |

| S₂ | 4.20 | 295 | 0.12 | HOMO-1 -> LUMO |

| T₁ | 2.90 | 427 | 0.00 | HOMO -> LUMO |

| T₂ | 3.50 | 354 | 0.00 | HOMO-1 -> LUMO |

This table is illustrative and presents the type of data expected from theoretical calculations on this compound.

Applications in Advanced Materials Science Research

Liquid Crystalline Systems and Mesophase Behavior

The inherent rigidity and linear, rod-like shape of the biphenyl (B1667301) unit make it a foundational component in the design of liquid crystalline materials, known as mesogens. nbinno.com While 4-Bromo-4'-ethynylbiphenyl itself does not exhibit liquid crystalline phases, it is a crucial intermediate for creating molecules that do, by allowing for precise modifications that control mesophase behavior and transition temperatures. nbinno.com

The formation of liquid crystal (LC) phases is governed by molecular architecture, which typically consists of a rigid core and flexible terminal chains. The design of these materials hinges on balancing the intermolecular forces that promote long-range orientational order.

Rigid Core: Aromatic units like biphenyl provide the necessary rigidity and anisotropic shape. The para-substituted structure of this compound promotes a linear molecular geometry, which is a desirable characteristic for inducing liquid crystallinity. nbinno.com

Terminal Groups: The properties of the final LC material are tuned by attaching different functional groups or flexible alkyl/alkoxy chains to the rigid core. The bromo and ethynyl (B1212043) groups of this compound are ideal "handles" for these modifications through established chemical reactions like Suzuki and Sonogashira cross-coupling. mdpi.com For example, the ethynyl group can act as a linker to other aromatic systems, extending the π-conjugated system and influencing molecular packing. mdpi.com

Linking Groups: The introduction of linking groups, such as esters or ethers, between the rigid core and terminal chains can influence the molecule's flexibility and polarity, thereby affecting the type of mesophase formed and its thermal stability.

The systematic modification of precursors like this compound allows chemists to engineer molecules that exhibit specific mesophases (e.g., nematic, smectic) over desired temperature ranges. mdpi.comresearchgate.net

A clear relationship exists between the molecular structure of biphenyl-based compounds and their resulting mesomorphic (liquid crystalline) properties. Subtle changes to the molecular design, starting from a precursor like this compound, can profoundly impact the stability and type of mesophase observed.

Terminal Chain Length: The length of flexible alkyl or alkoxy chains attached to the biphenyl core significantly influences mesophase behavior. In many homologous series, increasing chain length tends to suppress the nematic phase while promoting the formation of more ordered smectic phases. mdpi.comnih.gov For instance, in series like the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes, nematic behavior is observed only after the alkyl chain reaches a certain length (n≥5). whiterose.ac.uk

Lateral Substitution: Attaching substituents to the side of the biphenyl core alters the molecule's breadth and can disrupt packing, generally leading to a decrease in the clearing temperature (the temperature at which the material becomes an isotropic liquid). However, lateral substitutions, particularly with fluorine, can be used to fine-tune properties like viscosity and dielectric anisotropy for display applications. researchgate.net

The following table summarizes the mesomorphic properties of a related homologous series, demonstrating the effect of terminal chain length.

| Compound (CBnBr Series) | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Mesophase Type |

| ω-bromo-1-(4-cyanobiphenyl-4'-yl)butane | 4 | 114.5 | - | None |

| ω-bromo-1-(4-cyanobiphenyl-4'-yl)pentane | 5 | 93.6 | 28.5 | Nematic (Monotropic) |

| ω-bromo-1-(4-cyanobiphenyl-4'-yl)hexane | 6 | 85.0 | 33.5 | Nematic (Monotropic) |

| ω-bromo-1-(4-cyanobiphenyl-4'-yl)heptane | 7 | 84.5 | 40.5 | Nematic (Monotropic) |

| ω-bromo-1-(4-cyanobiphenyl-4'-yl)decane | 10 | 83.1 | 48.0 | Nematic (Monotropic) |

Data compiled from research on ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). whiterose.ac.uk A monotropic phase is one that is observed only upon cooling.

A standard nematic liquid crystal phase is uniaxial, meaning it has one primary optical axis. For decades, researchers have pursued the development of a more complex biaxial nematic (Nb) phase, which possesses three distinct optical axes. wikipedia.org Such materials are predicted to offer significant advantages in display technology, including much faster switching speeds.

The emergence of a biaxial phase is highly dependent on molecular shape. While typical rod-like molecules form uniaxial phases, molecules with reduced symmetry, such as bent-core ("banana" or "boomerang") shapes, are prime candidates for forming biaxial nematic phases. wikipedia.orgmit.edunih.gov

This compound is a valuable starting material for the synthesis of these non-linear mesogens. Its reactive functional groups allow it to be incorporated into larger, bent structures. For example, the ethynyl group can be used to connect the biphenyl rod to another aromatic unit at an angle, creating the necessary deviation from linearity that encourages biaxial ordering. Key factors influencing the formation of a biaxial phase that can be engineered from such precursors include:

Molecular Shape: Creating a distinct bend in the molecular core is a primary strategy. mit.edu

Lateral Dipoles: Introducing strong dipole moments perpendicular to the molecule's long axis can promote the specific side-to-side correlations needed for biaxial order. mit.edu

Polymer Architecture: In liquid crystalline polymers, the length of the flexible spacer connecting the mesogenic unit to the polymer backbone and the dynamics of the backbone itself are crucial parameters for achieving biaxiality. nih.gov

The first confirmed thermotropic biaxial nematic phase was observed in a compound based on an oxadiazole bent-core mesogen. wikipedia.org Subsequent research has identified biaxiality in other systems, including organo-siloxane tetrapodes and certain side-chain polymers, often detected through techniques like polarizing optical microscopy, X-ray diffraction, and NMR spectroscopy. wikipedia.orgnih.govaps.org

Organic Electronic Devices

The π-conjugated system of the biphenyl core makes this compound a relevant building block for semiconductors used in organic electronic devices. Its structure can be integrated into materials designed for specific functions, such as light emission or charge transport.

In OLEDs, organic molecules are used as the active layers for light emission. The performance of these devices depends critically on the properties of the materials used in the emissive layer (EML), as well as in charge-transporting and injection layers. Molecules derived from this compound can be designed to function as emitters, hosts for emitters, or charge-transporting materials. The benzophenone (B1666685) core, for example, is a well-known fragment used in the synthesis of both host materials and thermally activated delayed fluorescent (TADF) emitters. mdpi.com Similarly, the biphenyl unit of this compound provides a stable and electronically active scaffold.

One of the most promising applications for derivatives of this compound is in the creation of phosphorescent emitters, or dopants, for high-efficiency OLEDs. Phosphorescent materials can harvest both singlet and triplet excitons, allowing for theoretical internal quantum efficiencies of up to 100%.

This compound serves as a key precursor for the synthesis of ligands used in phosphorescent metal complexes, typically involving heavy metals like iridium(III) or platinum(II). The synthetic process often involves:

Using the bromo or ethynyl group to build a larger, conjugated ligand system through cross-coupling reactions.

Coordinating this ligand to a metal center. The biphenyl unit becomes an integral part of the cyclometalating ligand that governs the complex's photophysical properties.

The presence of the bromine atom in the initial structure is significant, as heavy atoms are known to increase spin-orbit coupling, which facilitates the intersystem crossing necessary for phosphorescence. While the final emitter may not retain the bromine atom, its presence in the precursor is synthetically useful. Emitters designed from such building blocks can be used as dopants in a host material. For example, bicarbazole-benzophenone derivatives have been successfully used as host materials for the common green phosphorescent emitter Ir(ppy)3, achieving high power efficacy. mdpi.com Similarly, fluorine-free iridium(III) complexes based on bipyridine ligands have been shown to be effective blue phosphorescent emitters. rsc.org

The table below presents performance data for OLEDs using phosphorescent emitters or hosts derived from related biphenyl structures, illustrating the potential for materials synthesized from precursors like this compound.

| Emitter/Host Type | Role | Dopant/Emitter | Max. External Quantum Efficiency (EQE) | Emission Color |

| Bicarbazole-Benzophenone Derivative (DB13) | Host | Ir(ppy)3 | - (Power Efficacy of 45 lm/W) | Green |

| Ir(III) complex with fluorine-free bipyridine ligand | Emitter | Compound 2 | 15.3% | Sky-Blue |

| Bicarbazole-Benzophenone Derivative (DB13) | Emitter | - | 4.0% | Deep-Blue |

| Bicarbazole-Benzophenone Derivative (DB34) | Host | 4CzIPN (TADF Emitter) | 11% | Green |

Data compiled from studies on advanced OLED materials. mdpi.comrsc.org Note: EQE for the DB13 host with Ir(ppy)3 was not provided in the source, but high power efficacy was reported.

Organic Photovoltaic Cells and Energy Conversion

Organic photovoltaic (OPV) cells represent a promising technology for low-cost, flexible, and large-area solar energy conversion. The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used in the active layer, which is responsible for light absorption and charge generation. Conjugated polymers and small molecules are at the heart of OPV research, and building blocks like this compound are valuable for the synthesis of novel photoactive materials.

The ethynyl group of this compound is particularly useful for constructing donor-acceptor (D-A) type conjugated polymers, a highly successful design motif for OPV materials. Through cross-coupling reactions, the ethynylbiphenyl unit can be incorporated into a polymer backbone, alternating with electron-accepting units. This architectural design allows for the tuning of the polymer's absorption spectrum to better match the solar spectrum and facilitates the efficient separation of photogenerated excitons into free charge carriers. While specific efficiency data for devices based solely on this compound derivatives are not extensively reported, the general strategy of using such building blocks is central to achieving high power conversion efficiencies in organic solar cells. Recent advancements in non-fullerene acceptors have led to organic solar cells with efficiencies approaching 20% nih.gov.

Organic Semiconductors and Conductive Materials

Organic semiconductors are the foundational materials for a wide range of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is largely dictated by the charge carrier mobility of the semiconductor used. The molecular structure of this compound makes it an attractive precursor for the synthesis of high-performance organic semiconductors.

The rigid biphenyl core contributes to good molecular packing in the solid state, which is essential for efficient intermolecular charge transport. The ability to extend the conjugation via the ethynyl group allows for the creation of larger, more delocalized π-systems, a key factor for achieving high charge carrier mobilities. The bromine atom can be used as a reactive handle for further functionalization, enabling the fine-tuning of the electronic properties and solubility of the resulting semiconductor materials.

While biphenyl-based systems are often explored for hole transport, modifications to their structure can also render them suitable for electron transport. The transport of electrons through conjugated molecules is fundamentally governed by the π-system. researchgate.net For a molecule like this compound, the π-orbitals of the biphenyl core and the ethynyl group form a continuous network that can accommodate and transport electrons.

Theoretical studies on model biphenyl systems have shown that the degree of π-conjugation, which is influenced by the dihedral angle between the two phenyl rings, plays a crucial role in determining the efficiency of electron transport. researchgate.net By incorporating this compound into larger conjugated systems, it is possible to design materials with tailored lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for efficient electron injection and transport in organic electronic devices.

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to creating complex and functional nanostructures. The functional groups on this compound provide opportunities for directing its self-assembly into well-defined architectures.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction that has been increasingly utilized in crystal engineering and the design of supramolecular assemblies. Studies on related bromo-substituted aromatic compounds have demonstrated their ability to form ordered structures through halogen bonding. For instance, research on 4-bromo-4'-hydroxybiphenyl (B1266404) has shown that it can form self-assembled two-dimensional nanoporous molecular arrays stabilized by intermolecular hydrogen and halogen bonds. nih.gov Similarly, the ethynyl group can act as a hydrogen bond acceptor or participate in other weak intermolecular interactions, further guiding the self-assembly process. The interplay of these interactions can lead to the formation of one-dimensional chains, two-dimensional networks, or more complex three-dimensional structures with potential applications in areas such as molecular recognition and catalysis.

Polymer Chemistry and Conjugated Macromolecules

The synthesis of conjugated polymers with well-defined structures and properties is a cornerstone of organic electronics research. This compound serves as a versatile monomer for the synthesis of a variety of conjugated macromolecules.

The presence of two distinct reactive sites, the bromo and ethynyl groups, allows for the use of various polymerization techniques. The ethynyl group can undergo polymerization through reactions such as acetylene (B1199291) metathesis or oxidative coupling. More commonly, both the bromo and ethynyl groups are utilized in transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, which are powerful methods for the synthesis of conjugated polymers. rsc.org

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly well-suited for the polymerization of monomers like this compound. This reaction can be used to synthesize poly(arylene ethynylene)s, an important class of conjugated polymers with applications in organic electronics and sensors.

By carefully selecting the reaction conditions and co-monomers, it is possible to control the molecular weight, regioregularity, and electronic properties of the resulting polymers. The incorporation of the this compound unit into the polymer backbone can impart desirable properties such as thermal stability, good solubility, and tunable optoelectronic characteristics. The synthesis of conjugated oligomers and polymers through these organometallic routes allows for the creation of complex molecular architectures required for advanced electronic and optoelectronic applications. rsc.org

The Role of this compound in Advanced Materials Science

The compound this compound serves as a crucial building block in the development of sophisticated organic materials, finding utility in applications ranging from light-emitting oligomers to sensitive fluorescence-based detection systems. Its rigid biphenyl core, coupled with the reactive bromo and ethynyl functional groups, allows for the systematic construction of extended π-conjugated systems with tailored photophysical and sensing properties.

The unique molecular architecture of this compound makes it a valuable component in the synthesis of novel organic materials with specific functionalities. The presence of a bromine atom and a terminal alkyne provides orthogonal reactive sites for sequential chemical transformations, such as Sonogashira and Suzuki coupling reactions. This enables the precise incorporation of this unit into larger oligomeric and polymeric structures.

Photophysical Properties of Oligomer-Dye Conjugates

The integration of this compound into oligomeric structures, which are subsequently conjugated with dye molecules, gives rise to materials with interesting and tunable photophysical properties. These properties are critical for applications in organic light-emitting diodes (OLEDs), molecular wires, and other optoelectronic devices.

Research into π-conjugated alkynylpyrene oligomers has shown that the photophysical properties, such as fluorescence quantum yield, are strongly dependent on the length of the oligomer. nih.gov In one study, a series of para-linked alkynylpyrene oligomers were synthesized and characterized. nih.gov It was observed that the fluorescence quantum yields of these materials decreased as the oligomer chain length increased. nih.gov This phenomenon is attributed to increased intermolecular interactions and the formation of non-emissive aggregate states in longer oligomers.

While this study does not specifically use this compound, the principles of π-conjugation and the impact of oligomer length on fluorescence are directly applicable to oligomers constructed from this biphenyl building block. The rigid biphenyl unit in this compound helps to create a well-defined and extended π-system when incorporated into an oligomer. The subsequent attachment of a dye molecule to such an oligomer can lead to efficient energy transfer processes, where the oligomer backbone acts as a light-harvesting antenna that funnels absorbed energy to the emissive dye. The efficiency of this process is governed by factors such as the spectral overlap between the oligomer's emission and the dye's absorption, as well as the distance and orientation between the two components.

Further investigations into biphenyl and terphenyl arylene–ethynylene macrocycles have highlighted their significant Stokes shifts. nih.gov Large Stokes shifts are advantageous in fluorescence applications as they minimize self-absorption and improve the signal-to-noise ratio. The non-planar nature of the biphenyl units in these macrocycles can disrupt π-stacking and aggregation, which often leads to fluorescence quenching. nih.gov

| Oligomer Length | Fluorescence Quantum Yield (Φf) |

| 2-mer | 0.79 |

| 3-mer | 0.65 |

| 4-mer | 0.55 |

| 5-mer | Not specified |

| 6-mer | Not specified |

This table illustrates the general trend of decreasing fluorescence quantum yield with increasing oligomer length as observed in a study on alkynylpyrene oligomers, a principle applicable to similar conjugated systems. nih.gov

Fluorescence Sensing Systems

The structural characteristics of this compound also make it an attractive component for the design of fluorescence sensing systems, particularly for the detection of metal ions. The ethynyl group can act as a binding site for specific metal ions, and this interaction can modulate the fluorescence properties of the molecule or a larger system it is part of.

While direct applications of this compound in fluorescence sensing are not extensively documented in the provided search results, the broader class of biphenyl derivatives is utilized in the creation of chemosensors. For instance, the introduction of specific functional groups onto a biphenyl scaffold can create a specific binding pocket for a target analyte. Upon binding, conformational changes or electronic perturbations can occur, leading to a change in the fluorescence signal (either enhancement or quenching).

The general principle involves the design of a molecule where the fluorescence is "turned off" in the absence of the analyte and "turned on" upon binding, or vice versa. This can be achieved through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT).

For example, a sensor for lead ions (Pb²⁺) was developed using a tetra-(3-bromo-4-hydroxyphenyl)porphyrin, demonstrating the utility of brominated phenyl groups in sensor design. nih.gov While this is a different molecular system, it highlights the role that halogenated aromatic compounds can play in the development of selective and sensitive chemical sensors.

The development of fluorescent sensors often involves the following key steps:

Design and Synthesis: A molecule is designed with a fluorophore and a receptor unit that can selectively bind to the target analyte.

Characterization: The photophysical properties of the sensor are characterized in the absence and presence of the analyte.

Selectivity and Sensitivity: The sensor's response to the target analyte is tested in the presence of other potentially interfering species to determine its selectivity. The detection limit is also determined to assess its sensitivity.

The incorporation of this compound into such systems could offer a rigid and well-defined platform for the spatial arrangement of the fluorophore and the receptor, potentially leading to highly selective and sensitive fluorescent sensors.

Mechanistic Studies and Catalysis Science

Detailed Reaction Mechanisms of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-Bromo-4'-ethynylbiphenyl is an ideal substrate for such transformations, including the Suzuki-Miyaura and Sonogashira couplings. mdpi.commdpi.com The mechanisms of these reactions are complex and have been the subject of extensive investigation.

Palladium catalysts are central to many cross-coupling reactions, facilitating transformations by lowering the activation energy of the reacting species. researchgate.net The catalytic cycle is generally understood to involve a sequence of fundamental organometallic steps. nih.gov

The process typically begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to a low-valent palladium(0) complex. nih.govuwindsor.ca This step forms a square planar palladium(II) intermediate. The reactivity of this step is influenced by the nature of the ligands on the palladium center; electron-rich and bulky phosphine (B1218219) ligands have been shown to enhance the rate of oxidative addition. nih.gov The next step is transmetalation , where the organic group from another organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) complex, displacing the halide. The final step is reductive elimination , in which the two organic groups on the palladium(II) center couple and are expelled as the final product. nih.govbendola.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov The choice of base is also crucial, as it facilitates the transmetalation step, though its selection is often empirical. nih.gov

| Catalytic Cycle Step | Description | Key Intermediates |

| Oxidative Addition | The C-Br bond of this compound adds to the Pd(0) center. | Arylpalladium(II) halide complex nih.gov |

| Transmetalation | An organic group is transferred from a main-group organometallic reagent to the Pd(II) center. | Diarylpalladium(II) complex nih.gov |

| Reductive Elimination | The two organic fragments are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. | Pd(0) complex nih.govbendola.com |

This table summarizes the generally accepted steps in a palladium-catalyzed cross-coupling reaction involving an aryl bromide.

While the ionic catalytic cycle described above is widely accepted, evidence suggests that alternative pathways involving radical intermediates can also be operative. nih.gov These radical mechanisms can be initiated by a single electron transfer (SET) process. researchgate.net In some cases, an organometallic intermediate may undergo a homolytic cleavage of the metal-carbon bond to generate a carbon radical. researchgate.net

The presence of radical intermediates has been implicated in various transformations, and their involvement can lead to different product distributions or side reactions compared to purely ionic pathways. nih.gov The study of these reactive intermediates is a burgeoning area, challenging the traditional view that radical reactions are uncontrollable. nih.govbeilstein-journals.org Modern synthetic methods have increasingly harnessed the potential of radical intermediates to achieve novel and efficient bond formations. researchgate.netbeilstein-journals.org For instance, a radical mechanism is considered in some oxidative addition and reductive elimination processes. researchgate.net

Electronic and Steric Influences on Reactivity

The reactivity of this compound in cross-coupling reactions is governed by both electronic and steric factors. The carbon-bromine bond is the primary site for oxidative addition. The bromine atom is electron-withdrawing, which polarizes the C-Br bond and makes the carbon atom susceptible to attack by the electron-rich Pd(0) catalyst. The ethynyl (B1212043) group is also electron-withdrawing, which can further influence the electron density of the biphenyl (B1667301) system.

Steric hindrance plays a significant role, particularly concerning the ligands attached to the palladium catalyst. nih.gov Bulky ligands, such as dialkylbiaryl phosphines, can accelerate the reaction. nih.gov This is rationalized by their ability to stabilize monoligated L1Pd(0) intermediates, which are believed to be the active species in the catalytic cycle. nih.gov These bulky ligands promote the formation of these highly reactive, coordinatively unsaturated species and can accelerate the reductive elimination step. nih.gov The biphenyl core of the substrate itself imposes steric constraints, and the torsional angle between the two phenyl rings can affect the accessibility of the reactive C-Br bond to the catalytic center.

Development of Novel Catalytic Systems

Research in catalysis science continuously seeks to develop more efficient, robust, and environmentally benign catalytic systems. For cross-coupling reactions involving substrates like this compound, advancements have moved beyond traditional catalysts. A major development has been the creation of ligands that confer higher activity and stability to the palladium catalyst. For example, the use of bulky and electron-donating dialkylbiaryl phosphine ligands, such as SPhos, has led to catalytic systems with unprecedented scope and reaction rates, allowing for extremely low catalyst loadings. nih.gov

Another significant trend is the development of catalysts that can function in "green" solvents, such as water, to reduce reliance on volatile and hazardous organic solvents. nih.gov Water-soluble palladium complexes, for instance with sulfonated salan ligands, have been shown to be highly active for Suzuki-Miyaura couplings in aqueous media. nih.gov Furthermore, the exploration of radical-based cross-coupling reactions has opened new avenues, with the development of systems that operate under redox-neutral conditions, avoiding the need for external oxidants or reductants. chemrxiv.org These innovations aim to make the synthesis of complex molecules more practical and sustainable. semanticscholar.org

Electron Attachment Processes in Biphenyl Derivatives

Beyond its role in synthetic organic chemistry, the this compound structure is relevant to studies of electron-molecule interactions. Specifically, halogenated aromatic compounds are known to efficiently capture low-energy electrons in a process known as dissociative electron attachment (DEA). nih.gov In this process, the molecule resonantly captures a free electron to form a transient negative ion (TNI). nih.gov This TNI is unstable and can rapidly dissociate into a stable anion and a neutral radical. nih.gov

For brominated aromatic compounds like 4-bromobiphenyl (B57062) and 4-bromothiophenol, the dominant DEA channel at very low electron energies (near 0 eV) is the cleavage of the carbon-bromine bond. researchgate.netrsc.org This process leads to the formation of a bromide anion (Br⁻) and a corresponding aryl radical. nih.govresearchgate.net The high efficiency of this dissociation is due to the excess electron being localized on the C-Br bond's antibonding σ* orbital. Studies on similar molecules have shown that this C-Br bond cleavage is a significant event following electron attachment. rsc.org In some cases, long-lived molecular negative ions can also be observed. researchgate.net

| Compound Studied | Primary DEA Product(s) | Electron Energy |

| 4-Bromothiophenol (BTP) | Br⁻, (BTP-H)⁻ | ~0 eV |

| 5-Bromo-4-thiouracil (BrSU) | Br⁻ | ~0 eV |

| 4-Bromobiphenyl | Br⁻ | Low Energy |

This table presents findings from dissociative electron attachment studies on compounds structurally related to this compound, highlighting the common fragmentation pathway of the C-Br bond. nih.govresearchgate.netrsc.org

Functionalization and Derivatization Strategies

Substitution Reactions at the Bromo Position

The bromo group on the biphenyl (B1667301) scaffold serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Reactions:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. wikipedia.orgjk-sci.com While 4-bromo-4'-ethynylbiphenyl already contains an ethynyl (B1212043) group, its bromo position can react with other terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgnrochemistry.com This reaction is fundamental in synthesizing extended π-conjugated systems. The reactivity of aryl halides in Sonogashira coupling typically follows the trend I > OTf > Br > Cl. wikipedia.orgnrochemistry.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method allows for the introduction of vinyl groups at the bromo position, further extending the conjugation and providing a route to stilbene-like structures. The reaction is typically carried out in the presence of a base. youtube.comlibretexts.org

Suzuki Coupling: In this reaction, the bromo group is coupled with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. This is a powerful method for forming biaryl linkages, transforming the biphenyl unit into a terphenyl or higher polyphenyl system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org This reaction is crucial for synthesizing arylamine derivatives, which are important components in organic electronic materials. nih.gov A variety of phosphine (B1218219) ligands and bases can be used to optimize the reaction for different amine substrates. libretexts.orgrsc.org

The following table summarizes common substitution reactions at the bromo position.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI, Amine Base |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., NEt₃) |

| Suzuki Coupling | Organoboron Reagent | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C(sp²)-N | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOᵗBu) |

Introduction of Terminal Functional Groups

The terminal ethynyl group is a versatile functional handle for various chemical transformations, allowing for the introduction of a wide array of functionalities.

Sonogashira Coupling: Similar to its application at the bromo- position, the ethynyl group of this compound can readily participate in Sonogashira coupling with aryl or vinyl halides. libretexts.org This allows the molecule to act as the alkyne component, extending the structure from the ethynyl terminus.

Click Chemistry: The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.comchemie-brunschwig.ch This reaction with an organic azide (B81097) forms a stable 1,2,3-triazole ring, a valuable linker in medicinal chemistry and materials science due to its stability and hydrogen-bonding capabilities. thermofisher.combroadpharm.com

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the alkyne can be catalyzed by transition metals, leading to the formation of vinylsilanes. These products can be valuable intermediates for further cross-coupling reactions.

Alkyne Metathesis: This reaction allows for the scrambling and reforming of alkyne bonds, which can be used in ring-closing alkyne metathesis (RCAM) to form macrocycles or in acyclic diene metathesis (ADMET) polymerization. nih.gov

Gold-Catalyzed Reactions: Gold catalysts are known to activate alkyne functionalities towards nucleophilic attack. nih.gov This can facilitate a range of transformations, including hydration, cyclization, and the addition of various nucleophiles to the terminal alkyne of this compound. nih.govresearchgate.netnih.gov

Synthesis of Biphenyl and Terphenyl Arylene-Ethynylene Macrocycles

This compound is an ideal AB-type monomer for the synthesis of arylene-ethynylene macrocycles (AEMs). acs.orgutah.edu These shape-persistent molecules are of significant interest for applications in materials science, including as precursors for carbon nanotubes. acs.org The synthesis typically involves a palladium-catalyzed Sonogashira homocoupling under high-dilution conditions. These conditions favor intramolecular cyclization over intermolecular polymerization. acs.org

The cyclization of linear oligomers, formed via stepwise oligomerization, is another route to these macrocycles. acs.org Statistical cyclooligomerization can also be employed, which may produce a mixture of cyclic dimers, trimers, and larger macrocycles. acs.org The rigid biphenyl units prevent the resulting macrocycles from being fully planar, leading to interesting photophysical properties such as large Stokes shifts. acs.org

Boron-Functionalized Scaffolds and Borylation Reactions

The conversion of the carbon-bromine bond to a carbon-boron bond opens up a new avenue for functionalization.

Miyaura Borylation: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com This reaction converts the bromo group of this compound into a boronic acid pinacol (B44631) ester. orgsyn.org This transformation is highly valuable because the resulting boronic ester is a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and vinyl substituents. rsc.orgnih.gov The reaction is typically carried out using a palladium catalyst and a base such as potassium acetate. alfa-chemistry.com This method is compatible with a wide range of functional groups and generally proceeds under mild conditions. organic-chemistry.org

The resulting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-ethynylbiphenyl can then be used in further coupling reactions, demonstrating the utility of borylation in multi-step synthetic strategies. Other methods for synthesizing boronic esters include using organometallic reagents like Grignard or organolithium compounds. nih.govescholarship.orggoogle.com

Formation of Organometallic Complexes

The ethynyl group of this compound can act as a ligand to coordinate with various transition metals, forming stable organometallic complexes. The π-system of the alkyne can interact with the d-orbitals of metals like palladium and platinum.

Palladium Complexes: Palladium complexes are central to the cross-coupling reactions mentioned previously. During reactions like the Sonogashira or Heck coupling, intermediate palladium-alkynyl or palladium-aryl species are formed as part of the catalytic cycle. irapa.orgnih.govajchem-a.com Stable square planar palladium(II) complexes can be synthesized with appropriate supporting ligands. rsc.orguva.es

Platinum Complexes: Platinum(II) complexes featuring ethynyl ligands are well-known for their photophysical properties, including phosphorescence, making them interesting for applications in organic light-emitting diodes (OLEDs). The this compound ligand can be incorporated into square planar Pt(II) complexes, where the electronic properties can be tuned by the substituents on the biphenyl system.

The formation of these complexes is not only a testament to the coordinating ability of the ethynyl group but also underpins the catalytic activity that makes this compound such a useful synthetic tool.

Future Research Directions and Emerging Applications

Exploration of New Material Classes

The bifunctional nature of 4-bromo-4'-ethynylbiphenyl makes it an ideal monomer for the synthesis of novel polymeric materials with tailored properties. Future research is poised to explore its incorporation into various new material classes, including but not limited to, conjugated microporous polymers (CMPs), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The rigid biphenyl (B1667301) and ethynyl (B1212043) units can contribute to the formation of materials with high porosity, thermal stability, and unique electronic properties.

One promising area of exploration is the synthesis of poly(biphenylene ethynylene)s. researchgate.netbath.ac.ukias.ac.in Through Sonogashira cross-coupling polymerization, this compound can be reacted with itself or other difunctional monomers to create extended π-conjugated systems. wikipedia.org The resulting polymers are expected to exhibit interesting photophysical properties, making them candidates for applications in sensors, catalysis, and gas storage.

Another avenue of research involves its use in the construction of liquid crystals. whiterose.ac.ukbeilstein-journals.org The rod-like structure of the biphenyl core is a common motif in liquid crystalline materials. By attaching appropriate mesogenic units through the ethynyl or bromo functionalities, novel liquid crystals with specific phase behaviors and electro-optical responses can be designed. rsc.org

| Potential New Material Class | Synthetic Strategy | Key Properties | Potential Applications |

| Poly(biphenylene ethynylene)s | Sonogashira polycondensation | High thermal stability, tunable electronic properties, porosity | Organic electronics, gas separation, catalysis |

| Conjugated Microporous Polymers (CMPs) | Cross-coupling reactions | High surface area, permanent porosity, chemical stability | Gas storage and separation, heterogeneous catalysis |

| Covalent Organic Frameworks (COFs) | Dynamic covalent bond formation | Crystalline porosity, low density, high thermal stability | Gas storage, catalysis, sensing |

| Liquid Crystals | Molecular functionalization | Anisotropic properties, electro-optical switching | Displays, sensors, optical devices |

Design of Multifunctional Compounds

The orthogonal reactivity of the bromo and ethynyl groups in this compound allows for the stepwise and selective introduction of different functional moieties, paving the way for the design of multifunctional compounds. This strategic functionalization can lead to molecules with a combination of desired properties, such as specific electronic, optical, and biological activities.

For instance, the ethynyl group can be readily modified through click chemistry or other alkyne-specific reactions to introduce fluorescent dyes, bioactive molecules, or self-assembling units. Subsequently, the bromo group can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach other aromatic systems or functional groups. nih.gov This modular approach enables the creation of a diverse library of complex organic molecules from a single, versatile precursor.

Future research will likely focus on developing "smart" materials that can respond to external stimuli. By incorporating photochromic, electrochromic, or solvatochromic units onto the this compound scaffold, materials with switchable properties can be realized for applications in molecular switches, sensors, and data storage.

Advancements in Sustainable and Efficient Synthetic Methodologies

The widespread application of this compound and its derivatives is contingent on the development of sustainable and efficient synthetic methods. chemijournal.comrsc.org The Sonogashira coupling reaction is a cornerstone for the synthesis of ethynyl-aryl compounds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com Current research efforts are directed towards making this process more environmentally friendly and cost-effective.

Key areas of advancement include:

Copper-Free Sonogashira Coupling: Eliminating the use of copper co-catalysts, which can be toxic and lead to undesirable side reactions, is a significant goal. nih.gov The development of highly active palladium catalysts that can facilitate the reaction under copper-free conditions is a major focus.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is crucial for reducing the environmental impact of the synthesis. chemijournal.comtubitak.gov.trnih.gov

| Synthetic Advancement | Advantage | Example Catalyst/Condition |

| Copper-Free Sonogashira | Reduced toxicity, fewer byproducts | Palladium complexes with specific phosphine (B1218219) ligands |

| Green Solvents | Reduced environmental impact, improved safety | Water, Polyethylene glycol (PEG) |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Palladium nanoparticles on solid supports |

| One-Pot Reactions | Increased efficiency, reduced waste | Tandem cross-coupling reactions |

Development of High-Performance Optoelectronic Devices

The extended π-conjugation and tunable electronic properties of materials derived from this compound make them highly promising for applications in high-performance optoelectronic devices. researchgate.netias.ac.in

In the field of Organic Light-Emitting Diodes (OLEDs) , polymers and oligomers incorporating the biphenylene (B1199973) ethynylene unit can serve as emissive or charge-transporting materials. researchgate.netnih.govd-nb.infobeilstein-journals.orgnih.gov The rigid backbone of these materials can lead to high charge carrier mobilities, while the ability to tune the electronic structure through functionalization allows for the generation of light of different colors. Future research will focus on designing materials with high quantum efficiencies, long operational lifetimes, and deep blue emission, which remains a challenge in OLED technology.

For Organic Photovoltaics (OPVs) , derivatives of this compound can be engineered to act as either donor or acceptor materials in the active layer of a solar cell. nih.govresearchgate.net The broad absorption and appropriate energy levels of these materials are critical for efficient light harvesting and charge separation. Research will aim to optimize the molecular structure to enhance power conversion efficiencies, improve stability, and enable fabrication through solution-processing techniques for low-cost, large-area device manufacturing.

Targeted Molecular Design for Specific Research Aims

The versatility of this compound allows for targeted molecular design to address specific research questions and applications. By strategically modifying its structure, researchers can fine-tune its properties for a wide range of purposes beyond optoelectronics.

For example, by attaching specific recognition elements, derivatives of this compound could be developed as highly selective chemical sensors. The changes in the photophysical properties of the conjugated system upon binding to a target analyte would form the basis of the sensing mechanism.

In the realm of molecular electronics, individual molecules or self-assembled monolayers of this compound derivatives could be investigated for their charge transport characteristics. The rigid and linear nature of the biphenyl ethynyl core makes it an attractive candidate for a molecular wire.

Furthermore, the introduction of biocompatible functional groups could lead to the development of fluorescent probes for bioimaging applications. The ability to tune the emission wavelength by modifying the molecular structure would be a significant advantage in this context. The future of this compound lies in the creativity of chemists and materials scientists to harness its unique combination of reactivity and structural features to create novel molecules and materials that address pressing scientific and technological challenges.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-4'-ethynylbiphenyl, and how can reaction conditions be optimized?

- Answer : this compound can be synthesized via Sonogashira cross-coupling between 4-bromoiodobiphenyl and terminal alkynes under palladium catalysis. Optimization involves tuning reaction parameters:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.

- Solvent : THF or DMF at 80–100°C for 12–24 hours.

- Base : Triethylamine or diisopropylamine to scavenge HI byproducts.

Yield improvements (>80%) are achieved by degassing solvents to prevent alkyne oxidation. Post-reaction purification uses column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns and ethynyl carbon signals (δ ~70–90 ppm in ¹³C).

- FT-IR : Validate ethynyl C≡C stretch (~2100 cm⁻¹) and bromine C-Br (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: 323.03 for C₁₄H₁₀Br).

Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state NMR properties of this compound derivatives?

- Answer : Weak hydrogen bonds (e.g., C≡C–H···Br) in crystalline this compound alter ¹H and ¹³C chemical shifts. For example:

- ¹³C CP/MAS NMR : Ethynyl carbons exhibit deshielding (δ +5 ppm) due to Br···H–C≡C interactions.

- DFT Modeling : Predicts hydrogen bond lengths (2.8–3.2 Å) and angles (150–170°), validated against experimental shifts.

This approach quantifies non-covalent interactions critical for crystal engineering .

Q. What methodological strategies resolve contradictions in NMR data for this compound derivatives during reaction monitoring?

- Answer : Discrepancies between expected and observed NMR peaks (e.g., split ethynyl signals) arise from:

- Dynamic Exchange : Rotameric states of biphenyl groups at room temperature. Use variable-temperature NMR (VT-NMR) to slow exchange rates.

- Paramagnetic Impurities : Chelated metal residues (e.g., Pd) broaden signals. Pass through a short silica column or treat with EDTA.

- 2D NMR (COSY, NOESY) : Resolves overlapping aromatic signals by correlating proton-proton couplings .

Q. How can the thermal stability of polyoxazoles synthesized from this compound be systematically evaluated?

- Answer : Polyoxazoles derived from this compound (via [2+2+1] cycloaddition with PhIO/TfOH) require:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset (>300°C) under nitrogen.

- Differential Scanning Calorimetry (DSC) : Identifies glass transition (Tg) and melting points.

- Gel Permeation Chromatography (GPC) : Tracks molecular weight (Mn ~3300 g/mol) and dispersity (Đ <1.5) to ensure polymerization reproducibility.

Optimal thermal stability correlates with high ethynyl conversion (>85%) .

Q. What challenges arise in scaling up metal-free polymerizations of this compound, and how are they mitigated?

- Answer : Key challenges include:

- Exothermicity : Rapid heat release during cycloaddition. Use jacketed reactors with controlled cooling (0–5°C).

- Oxygen Sensitivity : Ethynyl groups oxidize to ketones. Strict inert atmosphere (N₂/Ar) and degassed solvents are critical.

- Byproduct Accumulation : PhIO byproducts reduce yield. Implement inline filtration or liquid-liquid extraction.

Pilot-scale trials achieve >80% yield with Mn ~3000 g/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。